molecular formula C9H17NO2 B13297739 3-Amino-3-cyclopentylbutanoic acid CAS No. 1270353-92-8

3-Amino-3-cyclopentylbutanoic acid

Cat. No.: B13297739
CAS No.: 1270353-92-8
M. Wt: 171.24 g/mol
InChI Key: QAHSSUYWERNKMM-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopentylbutanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclopentyl group attached to the butanoic acid backbone, with an amino group at the third carbon position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopentylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyl halide, followed by the introduction of the amino group through reductive amination. The final step involves the carboxylation of the intermediate to form the butanoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation and high-pressure reactors to ensure efficient and high-yield synthesis. The process typically includes purification steps such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopentylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-cyclopentylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopentylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclopentyl group.

    3-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

    3-Amino-3-cyclohexylbutanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

3-Amino-3-cyclopentylbutanoic acid is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel molecules with desired biological activities.

Properties

CAS No.

1270353-92-8

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-amino-3-cyclopentylbutanoic acid

InChI

InChI=1S/C9H17NO2/c1-9(10,6-8(11)12)7-4-2-3-5-7/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

QAHSSUYWERNKMM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCCC1)N

Origin of Product

United States

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